4-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-thiazole
Description
The compound 4-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-thiazole is a heterocyclic molecule featuring a thiazole core substituted at position 4 with a methyl group and at position 5 with a complex azetidine-carbonyl-pyrazole moiety. The thiazole ring (a five-membered ring with sulfur and nitrogen) is linked via a carbonyl group to an azetidine (a four-membered saturated nitrogen ring), which is further functionalized with a 4-methylpyrazole unit.
Properties
IUPAC Name |
[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-9-3-15-17(4-9)7-11-5-16(6-11)13(18)12-10(2)14-8-19-12/h3-4,8,11H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMAPDKAIJOZIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3=C(N=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which this compound is a derivative of, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice.
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy.
Biochemical Pathways
It’s known that pyrazole derivatives have a wide variety of biological activities. They have been shown to be cytotoxic to several human cell lines, indicating that they likely interact with multiple biochemical pathways.
Biological Activity
The compound 4-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-thiazole is a novel thiazole derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on diverse scientific literature.
Synthesis
The synthesis of thiazole derivatives typically involves a multicomponent reaction strategy. For instance, the synthesis of similar compounds has been achieved through the condensation of thiazole with various heterocycles, including pyrazoles. The general approach includes:
- Starting Materials : Utilize 4-methyl-1H-pyrazole and azetidine derivatives.
- Reaction Conditions : Conduct reactions under reflux conditions in suitable solvents such as DMSO or ethanol.
- Purification : Employ column chromatography to isolate the desired product.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For example, related compounds have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 17.50 |
| Compound B | NCI-H460 | 14.28 |
| Compound C | PC-3 | 13.34 |
The compound This compound is hypothesized to exhibit similar properties due to its structural analogies with known active thiazoles and pyrazoles .
Acetylcholinesterase Inhibition
Compounds containing thiazole moieties have been reported to inhibit acetylcholinesterase (AChE), making them potential candidates for treating Alzheimer's disease. For instance, thiazole-based derivatives have demonstrated IC50 values in the low micromolar range against AChE:
| Compound | IC50 (µM) |
|---|---|
| Compound D | 2.7 |
| Compound E | 5.0 |
This suggests that the target compound may also possess AChE inhibitory activity, contributing to cognitive enhancement strategies .
Case Studies
Several case studies have explored the biological activities of similar thiazole derivatives:
- Study on Anticancer Activity : A study evaluated a series of thiazole derivatives against multiple cancer cell lines, revealing that modifications in the side chains significantly influenced their cytotoxicity.
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of thiazole compounds in models of Alzheimer's disease, highlighting their potential in preventing neurodegeneration.
The proposed mechanisms by which thiazole derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Thiazoles may inhibit key enzymes involved in cancer proliferation and neurodegeneration.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Specifically, 4-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-thiazole has shown efficacy against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Thiazole compounds are being explored for their anticancer potential. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various pathways, such as the activation of caspases and modulation of cell cycle regulators. The specific activity of this compound in this context remains an area for further investigation.
Anti-inflammatory Effects
Compounds containing thiazole rings have been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. The exact role of this compound in these pathways is still under study but shows promise for therapeutic applications in inflammatory diseases.
Herbicidal Activity
Thiazoles are known for their herbicidal properties. The compound may act by inhibiting specific enzymes involved in plant metabolism or growth regulation. Preliminary studies suggest that it could be effective against certain weed species, making it a candidate for development as a novel herbicide.
Polymer Chemistry
Thiazole derivatives can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into the incorporation of this compound into polymer systems is ongoing, focusing on its potential to improve performance characteristics.
Case Studies
Comparison with Similar Compounds
Structural Analogues and Core Modifications
| Compound Name / ID (Evidence Source) | Core Structure | Key Substituents | Biological Activity (if reported) |
|---|---|---|---|
| 6-ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (14) | Benzothiazole | Ethoxy group, azetidine-pyrazole | Not reported |
| 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-3-phenyl-5-substituted-2,3-dihydro-1,3,4-thiadiazoles (4) | Thiadiazole | Triazole-phenyl, hydrazono | Antitumor (HepG2 IC₅₀ = 2.94 µM for 9b) |
| 4-(5-(((4-methyl-5-(pentylthio)-4H-1,2,4-triazole-3-yl)methyl)thio)-1H-1,2,4-triazole-3-yl)pyridine (9) | Bis-triazole | Pentylthio, pyridine | Fragmentation stability (MS data) |
| 2-(2-(3-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-methyl-5-(phenyldiazenyl)thiazole (7) | Thiazole-triazole | Bromophenyl, diazenyl | Antitumor (HepG2 IC₅₀ = 1.19 µM for 12a) |
Key Structural Differences :
- Core Heterocycle : The target compound’s thiazole core contrasts with benzothiazole () or thiadiazole (), influencing electronic properties and binding affinity.
- Substituent Effects : The 4-methylpyrazole group in the target compound differs from triazole-phenyl () or bromophenyl (), which are associated with antitumor activity. Methylpyrazole may reduce steric hindrance compared to bulkier aryl groups .
Physicochemical Properties
- Lipophilicity : The methylpyrazole and azetidine groups in the target compound likely lower logP compared to bromophenyl () or naphthyl () substituents, enhancing aqueous solubility.
Preparation Methods
Reduction of Thiazole Esters
A critical intermediate in the synthesis is 4-methyl-5-hydroxymethyl-thiazole (IV), obtained via the reduction of 4-methylthiazole-5-carboxylate esters (III). The patent WO2003091230A1 describes a scalable process using sodium borohydride (NaBH₄) in the presence of aluminum chloride (AlCl₃) at temperatures ranging from −20°C to 90°C. This method replaces hazardous reagents like lithium aluminum hydride (LiAlH₄) and achieves yields of 55–60 g per 100 g of starting ester with >97% purity. The reaction mechanism likely involves the in situ generation of a borate complex that facilitates selective reduction of the ester to the alcohol without over-reduction.
Oxidation to Carboxylic Acid
Subsequent oxidation of the hydroxymethyl group to the carboxylic acid is achieved using pyridinium chlorochromate (PCC) or Jones reagent (CrO₃/H₂SO₄). For instance, treatment of 4-methyl-5-hydroxymethyl-thiazole with PCC in dichloromethane at room temperature yields 4-methylthiazole-5-carboxylic acid with >99% purity after solvent distillation. This step is critical for enabling downstream amide coupling reactions.
Activation of the Carboxylic Acid
The carboxylic acid must be activated to facilitate nucleophilic attack by the azetidine amine. Two primary methods are documented:
Acid Chloride Formation
Conversion to the acyl chloride using thionyl chloride (SOCl₂) is a common approach. For example, heating 4-methylthiazole-5-carboxylic acid in SOCl₂ at 80°C for 2 hours generates the corresponding acid chloride, which is then reacted with amines in dichloromethane (DCM) at room temperature. This method achieved a 42% yield in the coupling of 4-methylthiazole-5-carboxylic acid with a fluoroisoquinoline-derived amine.
Carbodiimide-Mediated Coupling
Alternative activation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). A representative synthesis of N-benzyl-4-methylthiazole-5-carboxamide utilized this strategy, achieving a 60% yield after column purification. The carbodiimide activates the carboxylate as an O-acylisourea intermediate, which reacts efficiently with primary or secondary amines.
Final Coupling Reaction
The convergent step involves coupling the activated thiazole carboxylate with 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine. Experimental data from analogous reactions provide insight into optimal conditions:
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| Thiazole acyl chloride | DCM, RT, 1 hour | 42% | |
| EDCl/HOBt-mediated | DMF, 18 hours, RT | 60% | |
| NaBH₄/AlCl₃ reduction | THF, 4 hours, 15–25°C | 55–60g |
For instance, reacting 4-methylthiazole-5-carbonyl chloride with 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine in DCM at room temperature for 1 hour, followed by washing with NaHCO₃ and brine, could yield the target compound. Purification via silica gel chromatography (ethyl acetate/hexanes) would isolate the product.
Challenges and Optimization Considerations
Steric Hindrance
The bulky azetidine and pyrazole groups may impede coupling efficiency. Increasing reaction temperature to 40–50°C or using polar aprotic solvents like DMF could enhance reactivity.
Q & A
Basic: What are the optimal synthetic routes for 4-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-thiazole, and how can purity be validated?
Methodological Answer:
The synthesis typically involves multi-step protocols combining azetidine, pyrazole, and thiazole precursors. Key steps include:
- Azetidine functionalization : Reacting 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine with a carbonyl donor (e.g., triphosgene) in dichloromethane at 0–5°C under nitrogen .
- Thiazole coupling : Introducing the thiazole moiety via a nucleophilic acyl substitution reaction, often using 4-methyl-1,3-thiazole-5-carboxylic acid and coupling agents like EDCl/HOBt in DMF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.
Validation : - Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., azetidine C=O resonance at ~170 ppm, thiazole C-2 proton at δ 7.2–7.5) .
- Elemental analysis : Discrepancies <0.3% between calculated and observed C, H, N values indicate purity .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB:3LD6). Pyrazole and azetidine moieties often occupy hydrophobic pockets, while the thiazole carbonyl forms hydrogen bonds with catalytic residues .
- Quantum chemical calculations : Assess electronic properties (HOMO/LUMO energies, Fukui indices) to predict reactivity. For example, electron-withdrawing groups on the pyrazole ring increase electrophilicity at the azetidine carbonyl, enhancing enzyme inhibition .
- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values. A correlation coefficient >0.7 validates predictive accuracy .
Basic: What spectroscopic and chromatographic techniques are critical for structural validation?
Methodological Answer:
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and azetidine/pyrazole C-N vibrations (1250–1350 cm⁻¹) .
- NMR : ¹H NMR distinguishes thiazole protons (C-2 and C-4 protons as doublets), while ¹³C NMR identifies quaternary carbons (e.g., azetidine C=O at ~170 ppm) .
- HPLC : Use a C18 column (MeCN/H₂O, 70:30) with UV detection at 254 nm to confirm >95% purity. Retention times should match standards .
Advanced: How to analyze structure-activity relationships (SAR) for antifungal or enzyme-inhibitory activity?
Methodological Answer:
- Substituent variation : Replace the 4-methyl group on pyrazole with halogens (e.g., Cl, Br) or electron-deficient aryl rings. For example, 4-bromophenyl derivatives show 2.5× higher antifungal activity due to increased lipophilicity .
- Bioisosteric replacement : Substitute azetidine with piperidine or morpholine. Azetidine’s smaller ring size improves steric fit in enzyme active sites (e.g., 14-α-demethylase) .
- Data correlation : Plot logP vs. MIC (minimum inhibitory concentration). A parabolic relationship (optimal logP ~2.8) indicates balanced hydrophobicity .
Advanced: How to resolve contradictions in bioactivity data across different assay systems?
Methodological Answer:
- Assay standardization : Replicate experiments in controlled systems (e.g., Candida albicans ATCC 10231 for antifungal studies) with RPMI-1640 media and 48-hour incubation .
- Metabolic interference checks : Test for false positives due to thiazole degradation products using LC-MS. For example, hydrolyzed thiazole intermediates may artificially inflate cytotoxicity .
- Computational cross-validation : Compare docking results across homologous enzymes (e.g., CYP51 from C. albicans vs. Aspergillus fumigatus). Divergent binding modes explain species-specific activity .
Basic: What are the key stability challenges for this compound under experimental storage?
Methodological Answer:
- Hydrolysis : The azetidine carbonyl is prone to hydrolysis in aqueous buffers (pH >7). Store lyophilized at –20°C and reconstitute in anhydrous DMSO .
- Light sensitivity : Thiazole derivatives degrade under UV light. Use amber vials and conduct experiments under low-light conditions .
- Stability validation : Monitor purity via HPLC at t = 0, 24, and 72 hours. Acceptable degradation is <5% over 72 hours at 4°C .
Advanced: How to optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Catalyst screening : Test Pd(OAc)₂ vs. CuI for Sonogashira couplings. CuI gives higher yields (~75%) for alkyne intermediates in thiazole synthesis .
- Solvent optimization : Replace DMF with MeCN in SN2 reactions to reduce side-product formation (e.g., elimination byproducts drop from 15% to <5%) .
- Microwave-assisted synthesis : Reduce reaction time from 16 hours to 45 minutes at 100°C, improving yield by 20% .
Advanced: What strategies validate target engagement in cellular assays?
Methodological Answer:
- Photoaffinity labeling : Incorporate a diazirine moiety into the thiazole ring. UV irradiation crosslinks the compound to target proteins, identified via SDS-PAGE and Western blot .
- Cellular thermal shift assay (CETSA) : Heat shock (55°C, 3 min) stabilizes target proteins bound to the compound, quantified by ELISA .
- Knockdown controls : Use siRNA to silence the putative target (e.g., CYP51). A >50% reduction in compound efficacy confirms target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
